molecular formula C12H17Cl2NO2 B4402205 5-Chloro-2-[3-(dimethylamino)propoxy]benzaldehyde;hydrochloride

5-Chloro-2-[3-(dimethylamino)propoxy]benzaldehyde;hydrochloride

Cat. No.: B4402205
M. Wt: 278.17 g/mol
InChI Key: WYKWZBHNOAZHRI-UHFFFAOYSA-N
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Description

5-Chloro-2-[3-(dimethylamino)propoxy]benzaldehyde;hydrochloride is an organic compound with a complex structure, featuring a benzaldehyde core substituted with a chloro group and a dimethylamino propoxy side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[3-(dimethylamino)propoxy]benzaldehyde;hydrochloride typically involves multiple steps. One common method starts with the chlorination of 2-hydroxybenzaldehyde to introduce the chloro group. This is followed by the reaction with 3-(dimethylamino)propyl chloride under basic conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[3-(dimethylamino)propoxy]benzaldehyde;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used to replace the chloro group under basic conditions.

Major Products

    Oxidation: 5-chloro-2-[3-(dimethylamino)propoxy]benzoic acid.

    Reduction: 5-chloro-2-[3-(dimethylamino)propoxy]benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-[3-(dimethylamino)propoxy]benzaldehyde;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[3-(dimethylamino)propoxy]benzaldehyde;hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-nitrobenzaldehyde: Similar structure but with a nitro group instead of a dimethylamino propoxy group.

    4-chloro-2-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a dimethylamino propoxy group.

Uniqueness

5-Chloro-2-[3-(dimethylamino)propoxy]benzaldehyde;hydrochloride is unique due to the presence of the dimethylamino propoxy side chain, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-chloro-2-[3-(dimethylamino)propoxy]benzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2.ClH/c1-14(2)6-3-7-16-12-5-4-11(13)8-10(12)9-15;/h4-5,8-9H,3,6-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKWZBHNOAZHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=C(C=C(C=C1)Cl)C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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